Amoxicilloic acid

Description

Structure

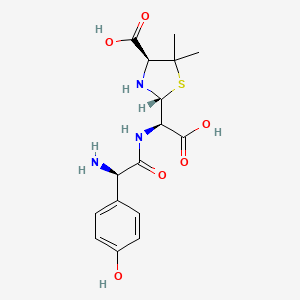

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N3O6S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9-,10+,11+,13-/m1/s1 |

InChI Key |

LHHKJQFIKHAUIA-MPPDQPJWSA-N |

SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |

Synonyms |

amoxicilloic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Amoxicilloic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicilloic acid is a primary degradation product of the widely used β-lactam antibiotic, amoxicillin. Formed through the hydrolysis of the strained β-lactam ring, its presence is a critical consideration in the stability, efficacy, and safety of amoxicillin-containing pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed experimental protocols for its analysis and characterization are presented, alongside a discussion of its role in amoxicillin-related allergenicity. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring of amoxicillin. This transformation results in the formation of a dicarboxylic acid derivative of the original penicillin structure.

IUPAC Name: (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1]

Molecular Formula: C₁₆H₂₁N₃O₆S[1]

SMILES: CC1(--INVALID-LINK----INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N">C@@HC(=O)O)C[1]

The structural transformation from amoxicillin to this compound is depicted in the diagram below.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various environments, including pharmaceutical formulations and biological systems. While specific experimental data for some properties of pure this compound are not extensively reported in publicly available literature, the following table summarizes computed data and provides context based on its parent compound, amoxicillin.

| Property | Value | Source |

| Molecular Weight | 383.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 383.11510657 Da | PubChem[1] |

| XLogP3 | -4.6 | PubChem[1] |

| Hydrogen Bond Donors | 5 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Spectroscopic and Chromatographic Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound. Electrospray ionization (ESI) is commonly employed.

| Ion | m/z | Description |

| [M+H]⁺ | 384.1229 | Protonated parent molecule |

| Fragment Ion 1 | 367.1 | Loss of NH₃ |

| Fragment Ion 2 | 323.1 | Subsequent decarboxylation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key differences from the amoxicillin spectrum would include the absence of the characteristic β-lactam carbonyl stretch (typically around 1770 cm⁻¹) and the appearance of a broader carboxylic acid O-H stretch.

Experimental Protocols

Synthesis and Purification of this compound

A general protocol for the preparation of this compound involves the alkaline hydrolysis of amoxicillin.

Protocol:

-

Dissolve amoxicillin in an aqueous solution.

-

Adjust the pH of the solution to an alkaline range (e.g., pH 9-10) using a suitable base such as sodium hydroxide.

-

Stir the solution at room temperature and monitor the reaction progress using a suitable analytical technique like HPLC.

-

Upon completion of the reaction, acidify the solution to a pH of approximately 3-4 with an acid like hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification of this compound.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.0) and a suitable organic modifier like acetonitrile or methanol[2][3][4][5][6].

-

Detection: UV detection at a wavelength of approximately 230 nm[3].

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent.

-

Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.

-

Prepare sample solutions by dissolving the material to be analyzed in the mobile phase, followed by filtration through a 0.45 µm filter.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration:

-

Calibrate a pH meter with standard buffers.

-

Dissolve a precisely weighed amount of this compound in deionized water to a known concentration.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve[7][8][9].

Aqueous Solubility by Shake-Flask Method:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[10][11][12].

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry[11][12].

Melting Point Determination by Capillary Method:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point[13][14][15][16][17].

Biological Significance: Allergenicity

This compound plays a significant role in the allergic reactions associated with amoxicillin. While amoxicillin itself is a hapten, it needs to covalently bind to carrier proteins to become immunogenic[18]. The opening of the β-lactam ring to form this compound is a key step in this process, as the resulting carboxyl group can react with amino groups on proteins, such as lysine residues, to form a stable antigenic determinant known as the amoxicilloyl group[19]. This hapten-carrier complex can then be recognized by the immune system, leading to an IgE-mediated allergic response in sensitized individuals[18][20]. It is important to note that this compound itself, without being bound to a carrier protein, is poorly recognized by specific IgE antibodies[19].

Conclusion

This compound is a critical molecule in the context of amoxicillin chemistry, pharmacology, and immunology. Its formation through the hydrolysis of the β-lactam ring impacts the stability and degradation profile of amoxicillin. Understanding its chemical structure and physicochemical properties is paramount for the development of stable pharmaceutical formulations and for the accurate assessment of amoxicillin purity. The analytical methods detailed in this guide provide a framework for the reliable identification and quantification of this compound. Furthermore, its central role in the mechanism of amoxicillin-induced allergic reactions underscores the importance of its study in drug safety and patient care. This technical guide serves as a foundational resource for professionals engaged in the research and development of β-lactam antibiotics.

References

- 1. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. benchchem.com [benchchem.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. jsmcentral.org [jsmcentral.org]

- 6. mdpi.com [mdpi.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. thinksrs.com [thinksrs.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The role of IgE recognition in allergic reactions to amoxicillin and clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The influence of the carrier molecule on amoxicillin recognition by specific IgE in patients with immediate hypersensitivity reactions to betalactams - PMC [pmc.ncbi.nlm.nih.gov]

- 20. c6 Amoxicilloyl | Thermo Fisher Scientific [thermofisher.com]

The Genesis of a Key Metabolite: A Technical Guide to the Synthesis and Discovery of Amoxicilloic Acid

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of amoxicilloic acid, the primary metabolite and degradation product of the widely-used antibiotic, amoxicillin. This document outlines the chemical basis of its formation, provides detailed experimental protocols for its synthesis via forced degradation, and describes modern analytical techniques for its quantification.

Executive Summary

This compound is a thiazolidinemonocarboxylic acid formed through the hydrolysis of the β-lactam ring of amoxicillin.[1][2] Its discovery is intrinsically linked to the stability and metabolism studies of amoxicillin, which became commercially available in 1972.[3][4] The opening of the β-lactam ring renders the molecule inactive as an antibacterial agent but exposes epitopes that can lead to allergic reactions, making this compound a significant compound in the study of penicillin allergies.[1] This guide details the chemical synthesis of this compound through controlled hydrolysis and provides comprehensive protocols for its analysis, serving as a crucial resource for researchers in pharmacology, drug metabolism, and analytical chemistry.

Discovery and Significance

The discovery of this compound was not a singular event but rather a consequence of extensive research into the stability and metabolic fate of amoxicillin. Amoxicillin, a semisynthetic derivative of 6-aminopenicillanic acid (6-APA), was developed by Beecham Research Laboratories in the 1960s to improve upon the spectrum and oral bioavailability of ampicillin.[3][4] Early studies on its degradation pathways identified this compound as the principal product of hydrolysis. This process can be catalyzed by acidic or alkaline conditions, or mediated by β-lactamase enzymes produced by resistant bacteria.[5][6][7]

While devoid of antibacterial activity, this compound is of significant clinical interest as a major contributor to amoxicillin-induced allergic reactions.[1] Its formation is a critical factor in the stability of amoxicillin formulations and is a key impurity that must be monitored in pharmaceutical preparations.

Chemical Synthesis of this compound

The synthesis of this compound for use as an analytical standard is typically achieved through the forced degradation of amoxicillin. The most common methods involve hydrolysis under acidic or alkaline conditions, which cleaves the amide bond within the β-lactam ring.

Synthesis via Alkaline Hydrolysis

Alkaline hydrolysis provides a reliable method for the production of this compound. A study on the forced degradation of amoxicillin capsules found that the drug is highly susceptible to degradation in a 0.015 M NaOH solution, resulting in approximately 50% degradation after 15 minutes at 25°C.[8][9]

Synthesis via Acidic Hydrolysis

Hydrolysis under acidic conditions also yields this compound. In extreme acidic environments (pH below 2), the β-lactam ring of amoxicillin readily hydrolyzes.[5][6] A typical laboratory protocol involves treating an amoxicillin solution with 0.375 M HCl at room temperature.[8]

Data Presentation: Conditions for this compound Formation

| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |

| Reagent | Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) |

| Concentration | 0.015 M | 0.375 M |

| Temperature | 25°C | 25°C |

| Time | 15 minutes | 30 minutes |

| Approx. Degradation | ~50% | Targeted 5-20% |

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Hydrolysis

Objective: To synthesize this compound from amoxicillin trihydrate for use as a reference standard.

Materials:

-

Amoxicillin trihydrate

-

Sodium hydroxide (NaOH), 0.015 M solution

-

Hydrochloric acid (HCl), 0.015 M solution

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Preparative Reverse-Phase HPLC system

Procedure:

-

Prepare a stock solution of amoxicillin in deionized water (e.g., 1 mg/mL).

-

In a suitable reaction vessel, add 10 mL of the amoxicillin stock solution.

-

While stirring, add 10 mL of 0.015 M NaOH solution.

-

Allow the reaction to proceed at room temperature (25°C) for 15 minutes.

-

Neutralize the reaction mixture to approximately pH 7.0 by adding an appropriate volume of 0.015 M HCl solution.

-

The resulting solution contains this compound along with unreacted amoxicillin and other minor degradation products.

-

Purify the this compound from the crude reaction mixture using preparative reverse-phase HPLC.

-

Lyophilize the collected fractions containing pure this compound to obtain a solid standard.

-

Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Analytical Quantification of this compound by RP-HPLC

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 5.0) and methanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 283 nm.

-

Column Temperature: 25°C.

Procedure:

-

Preparation of Standard Solutions: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of calibration standards (e.g., 20-100 µg/mL) by diluting the stock solution with the mobile phase.

-

Preparation of Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the solution through a 0.45 µm membrane filter.

-

Chromatographic Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Chemical transformation of amoxicillin to this compound.

Caption: Experimental workflow for synthesis and purification.

Caption: Workflow for the analysis of this compound by HPLC.

References

- 1. benchchem.com [benchchem.com]

- 2. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usp-pqm.org [usp-pqm.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, purification and characterization of amoxicillin impurities [thesis.unipd.it]

- 8. scielo.br [scielo.br]

- 9. discovery.researcher.life [discovery.researcher.life]

amoxicilloic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amoxicilloic acid, the primary hydrolytic degradation product of the widely used antibiotic, amoxicillin. Understanding the properties and behavior of this compound is critical for stability studies, impurity profiling, and investigating allergic reactions related to amoxicillin.

Core Chemical and Physical Properties

This compound is formed through the hydrolysis of the β-lactam ring in amoxicillin, a process that renders the molecule inactive against bacteria.[1][2] This degradation can occur under acidic conditions, particularly at a pH below 2.[1]

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42947-63-7 (PubChem), 57457-65-5 (Commercial Suppliers) | [3][4][5][6] |

| Molecular Formula | C₁₆H₂₁N₃O₆S | [3][4][5] |

| Molecular Weight | 383.42 g/mol | [3][4][5][7] |

| IUPAC Name | (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | [3] |

| Synonyms | Amoxycilloic acid, Amoxipenicilloic Acid | [3] |

| Monoisotopic Mass | 383.11510657 Da | [3] |

Note: Discrepancies in CAS numbers can exist between different databases and commercial suppliers. The provided numbers are the most commonly cited.

Formation and Degradation Pathway

The principal pathway for the formation of this compound is the cleavage of the amide bond within the four-membered β-lactam ring of amoxicillin. This reaction is primarily facilitated by hydrolysis.

Role in Penicillin Allergy

This compound, as a penicilloic acid derivative, is recognized as a key player in allergic reactions to penicillin-class antibiotics.[3] When the β-lactam ring of amoxicillin opens, the resulting this compound can act as a hapten. It covalently binds to host proteins, forming an immunogenic complex that can trigger an IgE-mediated immune response in sensitized individuals.[8][9] This response can manifest as symptoms ranging from mild hives to severe anaphylaxis.[9][10] While penilloic acid has been identified as a chief culprit in non-IgE mediated reactions, the family of penicilloic acids, including this compound, are significant allergenic determinants.[3][11]

Experimental Protocols

This protocol outlines a general methodology for the detection and quantification of this compound as an impurity or metabolite, adapted from common practices in pharmaceutical analysis.[12][13]

Objective: To quantify the concentration of this compound in a given sample (e.g., bulk drug substance, biological fluid).

Materials:

-

Reference standard of this compound

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Sample matrix

-

Solid Phase Extraction (SPE) cartridges (e.g., OASIS HLB), if required for cleanup[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[12]

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Perform serial dilutions from the stock solution to create a calibration curve with a series of known concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-

Extract this compound using an appropriate solvent or buffer (e.g., phosphate buffer).[12]

-

If the matrix is complex (e.g., animal tissue, plasma), perform a sample cleanup step. This may involve protein precipitation followed by Solid Phase Extraction (SPE) to remove interfering substances.[12]

-

Evaporate the cleaned extract to dryness under nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A time-programmed gradient from high aqueous to high organic content to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound. These must be determined empirically using the reference standard.

-

-

-

Data Analysis:

-

Integrate the peak area for the this compound MRM transition in both the standards and the samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (CHEBI:60912) [ebi.ac.uk]

- 3. This compound | C16H21N3O6S | CID 446954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. anexib.com [anexib.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. allmpus.com [allmpus.com]

- 8. Penicillin allergy: value of including amoxicillin as a determinant in penicillin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Penicillin Allergy | Nemours KidsHealth [kidshealth.org]

- 10. childrensmn.org [childrensmn.org]

- 11. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 13. repositorio.unesp.br [repositorio.unesp.br]

The Unraveling of a β-Lactam: An In-depth Technical Guide to the Formation of Amoxicilloic Acid from Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical transformation of amoxicillin into its primary degradation product, amoxicilloic acid. The stability of amoxicillin, a widely prescribed β-lactam antibiotic, is a critical factor in its formulation, storage, and therapeutic efficacy. The principal pathway of its degradation involves the hydrolysis of the strained β-lactam ring, leading to the formation of this compound, a biologically inactive compound. This document details the underlying mechanisms, kinetics, and influential factors of this transformation, supported by quantitative data and detailed experimental protocols.

The Core Mechanism: Hydrolysis of the β-Lactam Ring

The fundamental mechanism for the formation of this compound from amoxicillin is the hydrolytic cleavage of the four-membered β-lactam ring.[1] This reaction is susceptible to catalysis under acidic, basic, and enzymatic conditions.[2] The nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule or a hydroxide ion initiates the ring-opening process, resulting in the formation of this compound, also known as amoxicillin penicilloic acid.[3][4]

This degradation pathway is of significant interest not only due to the loss of antibacterial activity but also because the degradation products may have different toxicological or immunogenic properties compared to the parent drug.[2]

Factors Influencing the Rate of Formation

The stability of the amoxicillin molecule is highly dependent on environmental conditions. The rate of hydrolysis to this compound is primarily influenced by:

-

pH: Amoxicillin exhibits a U-shaped pH-rate profile, with its greatest stability observed in the slightly acidic to neutral pH range (approximately pH 5.8 to 6.5).[3][5] Both strongly acidic and alkaline conditions significantly accelerate the degradation process.[3]

-

Temperature: An increase in temperature promotes the rate of hydrolysis, following the principles of chemical kinetics.[4][6]

-

Catalysis: The hydrolysis can be catalyzed by various species, including:

-

Enzymes: β-lactamase enzymes, produced by some bacteria, efficiently catalyze the hydrolysis of the β-lactam ring, which is a primary mechanism of antibiotic resistance.[7]

-

Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), can catalyze the hydrolysis of the β-lactam ring.[8][9] The metal ions are thought to stabilize the tetrahedral intermediate formed during the nucleophilic attack.[8]

-

Quantitative Data on this compound Formation

The kinetics of amoxicillin degradation to this compound have been investigated under various conditions. The reaction typically follows pseudo-first-order kinetics.[4][5]

| Parameter | Condition | Value | Reference |

| Optimal pH for Stability | In citrate buffer | 5.8 - 6.5 | [3] |

| Shelf-Life (t₉₀) | pH 6.53, 40°C | 4.85 hours | [10] |

| pH 6.53, 25°C (extrapolated) | 22.8 hours | [10] | |

| Apparent Activation Energy (Ea) | Thermally activated persulfate degradation | 126.9 kJ·mol⁻¹ | [4][11] |

| Half-life (t₁/₂) | Natural river sample, 20°C | < 8 weeks | [6] |

| pH 9, 25°C | 6.7 days | [6] |

Experimental Protocols

Forced Degradation Study of Amoxicillin

This protocol outlines a general procedure for investigating the stability of amoxicillin under stress conditions to accelerate its degradation to this compound and other products.

1. Preparation of Amoxicillin Stock Solution:

-

Accurately weigh and dissolve a known amount of amoxicillin in a suitable solvent (e.g., purified water or a buffer solution) to achieve a desired concentration (e.g., 1 mg/mL).[2]

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.1 M HCl) and maintain at a controlled temperature (e.g., 60°C) for a specified duration.[2]

-

Base Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 M NaOH) and maintain at a controlled temperature for a specified time.

-

Neutral Hydrolysis: Maintain the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7) at an elevated temperature.

3. Sample Analysis:

-

At predetermined time intervals, withdraw aliquots of the stressed solutions.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute the samples to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amoxicillin and the formed this compound.

HPLC Method for Quantification of Amoxicillin and this compound

This protocol provides a representative HPLC method for the separation and quantification of amoxicillin and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.[10]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]

-

Mobile Phase: A filtered and degassed mixture of a buffer and an organic modifier. A common mobile phase is a mixture of phosphate buffer and methanol (e.g., 95:5 v/v).[1][10] The pH of the buffer is crucial for good separation and is often in the acidic range (e.g., pH 4.4-5.0).[10][12]

-

Detection Wavelength: Detection is commonly performed at 230 nm or 283 nm.[1][3][10]

-

Injection Volume: A standard injection volume is 20 µL.[10]

-

Column Temperature: The analysis is typically carried out at ambient temperature.

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it using an ultrasonic bath.[13]

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[10]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of amoxicillin and, if available, this compound at known concentrations to generate a calibration curve.[10]

-

Sample Preparation: Prepare the samples from the forced degradation study by diluting them to fall within the linear range of the calibration curve.[10]

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify and quantify amoxicillin and this compound by comparing their retention times and peak areas to those of the standards and the calibration curve.

Visualization of Degradation Pathways and Workflows

Chemical Degradation Pathway of Amoxicillin

The following diagram illustrates the primary hydrolytic degradation pathway of amoxicillin to this compound and a subsequent degradation product, amoxicillin diketopiperazine.

Caption: Hydrolytic degradation pathway of amoxicillin.

Experimental Workflow for Forced Degradation Study

The logical flow of a forced degradation study is depicted in the diagram below.

Caption: Workflow for a forced degradation study of amoxicillin.

Signaling Pathway: Enzymatic Inactivation by β-Lactamase

This diagram illustrates the mechanism of bacterial resistance where β-lactamase enzymes inactivate amoxicillin.

Caption: Enzymatic inactivation of amoxicillin by β-lactamase.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Quantitative determination of amoxicillin and its decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 8. Metal-ion catalysed hydrolysis of some β-lactam antibiotics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]

- 13. files.core.ac.uk [files.core.ac.uk]

The Degradation of Amoxicillin: A Technical Guide to the Amoxicilloic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of amoxicillin, a widely used β-lactam antibiotic. The primary focus is on the formation of amoxicilloic acid and subsequent degradation products, which are critical considerations in the development, formulation, and quality control of amoxicillin-containing pharmaceuticals. Understanding these degradation pathways is essential for ensuring the safety, efficacy, and stability of amoxicillin-based therapies.

Introduction to Amoxicillin Degradation

Amoxicillin, like other β-lactam antibiotics, is susceptible to degradation, primarily through the hydrolysis of its strained β-lactam ring.[1] This process leads to a loss of antibacterial activity and the formation of various degradation products. The degradation of amoxicillin can be influenced by several factors, including pH, temperature, and the presence of catalysts.[2][3] The principal degradation product formed through the opening of the β-lactam ring is this compound, also known as amoxicillin penicilloic acid.[4][5] This initial hydrolysis product can then undergo further reactions to form other compounds, such as amoxicillin diketopiperazine and amoxicillin penilloic acid.[1][5]

The formation of these degradation products is a significant concern in the pharmaceutical industry as they can potentially be immunogenic or hazardous.[1] Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the quality and safety of amoxicillin drug products. Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of the drug molecule and helping to develop stability-indicating analytical methods.[6]

The this compound Degradation Pathway

The degradation of amoxicillin is a multi-step process initiated by the cleavage of the β-lactam ring. The environmental conditions heavily influence the specific degradation products and their rates of formation.[1]

Hydrolysis to this compound

The primary and most critical step in amoxicillin degradation is the hydrolysis of the four-membered β-lactam ring. This reaction is catalyzed by acidic, basic, or enzymatic conditions and results in the formation of this compound (also referred to as amoxicillin penicilloic acid).[1][4] This process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to its opening.[5]

Subsequent Degradation Products

This compound is an intermediate that can undergo further degradation to form more stable products:

-

Amoxicillin Diketopiperazine: This is a major degradation product formed through the intramolecular cyclization of this compound.[1][4] This reaction results in a more stable six-membered ring structure.[4]

-

Amoxicillin Penilloic Acid: Under certain conditions, this compound can undergo decarboxylation to form amoxicillin penilloic acid.[5]

-

Other Degradation Products: Depending on the specific stress conditions (e.g., oxidation, photolysis), other minor degradation products can also be formed.[7][8]

The following diagram illustrates the major degradation pathways of amoxicillin.

Quantitative Data on Amoxicillin Degradation

The rate of amoxicillin degradation is highly dependent on environmental factors. The following tables summarize quantitative data from various studies on the stability of amoxicillin under different conditions.

Table 1: Effect of pH and Temperature on the Shelf-Life (t90) of Amoxicillin (1 mg/mL) [9]

| pH | Temperature (°C) | Shelf-Life (hours) |

| 6.53 | 40 | 4.85 |

| 6.53 | 25 (extrapolated) | 22.8 |

| ~7.0 | 40 | ~2.5 (estimated) |

Table 2: Stability of Amoxicillin in Elastomeric Infusers at 2.9°C [9]

| Concentration (mg/mL) | Initial pH | Final pH | Shelf-Life (hours) |

| 1 | 8.73 | 6.52 | >263.8 |

| 7.5 | 8.85 | 7.69 | 51.8 |

| 15 | 8.68 | 8.40 | 3.8 |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6] The following are detailed protocols for subjecting amoxicillin to various stress conditions.

General Experimental Workflow

The general workflow for conducting forced degradation studies of amoxicillin is depicted below.

Preparation of Amoxicillin Stock Solution

-

Accurately weigh a known amount of amoxicillin.

-

Dissolve it in a suitable solvent (e.g., water, methanol, or a buffer solution) to achieve a desired concentration (e.g., 1 mg/mL).[1]

Acidic Hydrolysis

-

To 1 mL of the amoxicillin stock solution, add 1 mL of 0.375 M hydrochloric acid (HCl).[6]

-

Keep the mixture at room temperature (25°C) for 30 minutes.[10]

-

After the incubation period, neutralize the solution with an appropriate volume of 0.375 M sodium hydroxide (NaOH).[6]

-

Dilute the solution to a suitable concentration for analysis.

Alkaline Hydrolysis

-

Mix the amoxicillin stock solution with an equal volume of a base (e.g., 0.1 M NaOH).[1]

-

Keep the mixture at room temperature for a specified duration (e.g., 15 minutes for 0.015 M NaOH at 25°C).[10]

-

Neutralize the solution with an appropriate volume of acid (e.g., HCl).[6]

-

Dilute the solution to a suitable concentration for analysis.

Oxidative Degradation

-

To 1 mL of the amoxicillin stock solution, add 1 mL of 1.5% hydrogen peroxide (H₂O₂).[6]

-

Keep the mixture at room temperature (25°C) for 30 minutes.[6]

-

Dilute the solution to a suitable concentration for analysis.

Photodegradation

-

Expose the amoxicillin stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.[1]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Maintain the temperature at 25°C for the duration of the exposure (e.g., 17 days).[6]

-

After the exposure period, dilute the solutions to a suitable concentration for analysis.

Thermal Degradation

-

Expose the solid amoxicillin drug substance or a solution to elevated temperatures (e.g., 80°C or 105°C for 3 hours).[1][10]

-

For solutions, after the exposure period, cool to room temperature and dilute to a suitable concentration for analysis. For solid samples, dissolve in a suitable solvent before analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of amoxicillin and its degradation products.[1]

HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.[1]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.0) and an organic modifier (e.g., methanol or acetonitrile). A typical composition could be a 95:5 (v/v) ratio of buffer to methanol.[1]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient.[1]

Procedure

-

Prepare and degas the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of amoxicillin and, if available, its degradation products at known concentrations to generate a calibration curve.

-

Inject the standard solutions to determine their retention times.

-

Inject the prepared samples from the forced degradation study.

-

Identify and quantify the degradation products by comparing their retention times and peak areas to those of the standards.[1]

Conclusion

The degradation of amoxicillin, primarily through the hydrolysis of the β-lactam ring to form this compound, is a critical factor influencing its stability and safety. A thorough understanding of the degradation pathways and the factors that influence them is paramount for the development of stable formulations and reliable analytical methods. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate and control the degradation of amoxicillin, ultimately ensuring the quality and efficacy of this important antibiotic.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scielo.br [scielo.br]

Amoxicilloic Acid: An In-depth Technical Guide on the Primary Metabolite of Amoxicillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amoxicillin, a widely prescribed β-lactam antibiotic, undergoes metabolic degradation in the body, primarily through the hydrolysis of its characteristic β-lactam ring. This process leads to the formation of its major, inactive metabolite, amoxicilloic acid. Understanding the formation, quantification, and clinical significance of this compound is crucial for drug development, stability studies, and the assessment of amoxicillin's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of this compound, including its formation pathway, quantitative data on its presence in biological matrices, and detailed experimental protocols for its detection and quantification.

Introduction to Amoxicillin Metabolism

Amoxicillin is a semi-synthetic antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] While a significant portion of an administered amoxicillin dose is excreted unchanged in the urine, a notable fraction is metabolized.[2] The primary metabolic pathway involves the opening of the β-lactam ring, a reaction susceptible to both enzymatic and non-enzymatic hydrolysis, to form this compound.[3]

This compound is devoid of antibacterial activity.[3] However, its formation is of significant interest due to several factors. Firstly, the degradation of amoxicillin to this compound represents a loss of therapeutic efficacy. Secondly, this compound has been implicated in hypersensitivity reactions to penicillins, acting as a potential allergen.[4] Therefore, the accurate quantification of both amoxicillin and this compound is essential in pharmacokinetic studies, drug stability testing, and in understanding the potential for adverse drug reactions.

Formation and Chemical Structures

The conversion of amoxicillin to this compound is a result of the hydrolytic cleavage of the amide bond within the β-lactam ring. This process can be influenced by factors such as pH and temperature, with degradation being more rapid in acidic and alkaline conditions compared to a more stable environment at a neutral pH.[3]

Chemical Structures:

-

Amoxicillin: C₁₆H₁₉N₃O₅S

-

This compound: C₁₆H₂₁N₃O₆S

The key structural difference is the opening of the four-membered β-lactam ring in amoxicillin to form two carboxylic acid groups in this compound.

Quantitative Analysis of Amoxicillin and this compound

The quantification of amoxicillin and its primary metabolite, this compound, in biological matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters related to amoxicillin and the formation of this compound. It is important to note that a substantial portion of amoxicillin is excreted unchanged. Approximately 60% of an oral dose of amoxicillin is excreted unchanged in the urine within 6 to 8 hours.[2]

| Parameter | Value | Biological Matrix | Reference |

| Amoxicillin Half-life | ~61.3 minutes | Plasma | [2] |

| Peak Plasma Concentration (250 mg oral dose) | ~5 µg/mL | Plasma | [2] |

| Urinary Excretion (unchanged amoxicillin) | ~60% within 6-8 hours | Urine | [2] |

| Urinary Excretion (this compound) | 21.6-30.0% of dose | Urine | [5] |

Analytical Method Performance

The table below outlines typical performance characteristics of analytical methods used for the quantification of amoxicillin and this compound.

| Parameter | HPLC-UV | LC-MS/MS | Reference |

| Linearity Range (Amoxicillin) | 20-100 µg/mL | 10-15000 ng/mL | [6][7] |

| Limit of Quantification (LOQ) (Amoxicillin) | ~1 µg/mL | 10 ng/mL | [7][8] |

| Recovery | 90.0% - 98.6% | >80% | [8][9] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible quantification of amoxicillin and this compound. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of amoxicillin in pharmaceutical dosage forms and can be adapted for biological samples with appropriate sample preparation.

4.1.1. Chromatographic Conditions

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.[10]

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5-µm particle size).[11]

-

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v), pH adjusted to 3.[11]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 283 nm.[6]

4.1.2. Sample Preparation (for Pharmaceutical Dosage Forms)

-

Accurately weigh and powder a representative number of tablets.

-

Dissolve a quantity of powder equivalent to a specific amount of amoxicillin in the mobile phase.

-

Sonicate for approximately 20 minutes to ensure complete dissolution.

-

Dilute the solution to a suitable concentration within the linear range of the assay.

-

Filter the final solution through a 0.45 µm membrane filter before injection.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of amoxicillin and this compound in complex biological matrices like plasma and urine.

4.2.1. Chromatographic and Mass Spectrometric Conditions

-

Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.[12]

-

Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18).[7]

-

Mobile Phase: A gradient elution using 0.1% aqueous formic acid and acetonitrile.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[7]

-

MRM Transitions:

4.2.2. Sample Preparation (for Human Plasma)

-

To a 0.5 mL aliquot of human plasma, add an internal standard solution.

-

Precipitate proteins by adding a suitable agent like acetonitrile or perchloric acid.[7][14]

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction. For example, back-extraction using distilled water-dichloromethane can be employed.[7]

-

Evaporate the final extract to dryness and reconstitute in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.[12]

Visualizations

Metabolic Pathway of Amoxicillin

Caption: Metabolic conversion of amoxicillin to this compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: General workflow for the analysis of amoxicillin and its metabolites.

Conclusion

This compound is the principal and inactive metabolite of amoxicillin, formed through the hydrolysis of the β-lactam ring. Its quantification is a critical aspect of amoxicillin research and development, providing insights into the drug's stability, pharmacokinetics, and potential for allergic reactions. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers in the pharmaceutical industry. The use of robust and validated analytical methods, such as HPLC-UV and LC-MS/MS, is paramount for obtaining accurate and reliable data, ultimately contributing to the safe and effective use of amoxicillin.

References

- 1. benchchem.com [benchchem.com]

- 2. usp-pqm.org [usp-pqm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High-pressure liquid chromatographic determination of amoxicillin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. wseas.com [wseas.com]

- 13. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Simultaneous determination of amoxicillin and clavulanic acid in the human plasma by high performance liquid chromatography-mass spectrometry (UPLC/MS)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allergenic Properties of Amoxicilloic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin, a widely prescribed β-lactam antibiotic, is a frequent cause of drug hypersensitivity reactions. A primary culprit in these reactions is its degradation product, amoxicilloic acid. This technical guide provides a comprehensive overview of the allergenic properties of this compound, delving into its formation, the mechanism of sensitization, and the immunological pathways it triggers. Detailed experimental protocols for investigating these allergic responses are provided, alongside a quantitative analysis of diagnostic methods. This document aims to serve as a critical resource for researchers and professionals in the fields of immunology, pharmacology, and drug development, facilitating a deeper understanding of amoxicillin-induced allergies and aiding in the development of safer therapeutic strategies.

Introduction

Drug hypersensitivity reactions represent a significant clinical challenge, and β-lactam antibiotics, particularly amoxicillin, are among the most common elicitors. While the parent drug can be immunogenic, its degradation products are often the primary haptens. This compound, formed via the hydrolysis of amoxicillin's β-lactam ring, plays a pivotal role in initiating the cascade of events leading to an allergic response.[1][2] Understanding the chemical, biochemical, and immunological characteristics of this compound is therefore paramount for diagnosing, managing, and preventing amoxicillin allergies.

This guide will explore the formation and chemical properties of this compound, the process of protein haptenation, the subsequent immune recognition and signaling pathways, and the state-of-the-art methodologies used to study these phenomena.

Formation and Chemical Properties of this compound

Amoxicillin is susceptible to degradation, particularly in aqueous environments. The hydrolysis of the strained β-lactam ring leads to the formation of this compound. This process is significantly influenced by pH, with acidic conditions (below pH 2) accelerating the degradation.[2]

dot

Caption: Formation of this compound from amoxicillin.

The Haptenation Process: Initiating the Immune Response

For a small molecule like this compound to be recognized by the immune system, it must first covalently bind to endogenous macromolecules, typically proteins, in a process known as haptenation.[3] This creates a neoantigen that can be processed and presented by antigen-presenting cells (APCs).

Several serum and cellular proteins have been identified as targets for amoxicillin haptenation, with Human Serum Albumin (HSA) being a major target.[1][4] Mass spectrometry studies have identified specific lysine residues (e.g., Lys190, Lys199, and Lys541) on HSA as primary sites of adduction.[1]

dot

Caption: The haptenation process.

Immunological Mechanisms of this compound-Induced Allergy

The allergic response to this compound can be mediated by different arms of the immune system, leading to a spectrum of clinical manifestations, from immediate IgE-mediated reactions to delayed T-cell-mediated responses.

T-Cell-Mediated Hypersensitivity

In delayed-type hypersensitivity reactions, APCs, such as dendritic cells and macrophages, internalize and process the this compound-protein conjugates. The resulting haptenated peptides are then presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells.[5][6] Interestingly, research suggests that amoxicillin can also bind directly to preformed MHC-peptide complexes on the cell surface, bypassing the need for internalization and processing.[5]

Upon recognition of the amoxicilloyl-peptide-MHC complex, specific T-cells become activated, proliferate, and release a variety of cytokines. The cytokine profile can determine the nature of the inflammatory response. For instance, the release of IL-5, IL-13, and IFN-γ has been observed following in vitro stimulation of lymphocytes from allergic patients with amoxicillin.[7][8]

dot

Caption: T-cell activation pathway in this compound allergy.

IgE-Mediated Hypersensitivity

In immediate hypersensitivity reactions, B-cells recognize the this compound-protein conjugate, leading to their activation and differentiation into plasma cells that produce amoxicilloyl-specific IgE antibodies. These IgE antibodies then bind to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[3]

Upon re-exposure to amoxicillin and the formation of this compound-protein conjugates, these multivalent antigens cross-link the surface-bound IgE, triggering the degranulation of mast cells and basophils. This results in the rapid release of pre-formed inflammatory mediators, such as histamine, and the de novo synthesis of others, like leukotrienes, leading to the classic symptoms of an immediate allergic reaction.[3]

dot

Caption: IgE-mediated activation of mast cells and basophils.

Experimental Protocols for Investigating this compound Allergy

Several in vitro methods are employed to diagnose and study the mechanisms of amoxicillin allergy. The Basophil Activation Test (BAT) and the Lymphocyte Transformation Test (LTT) are two of the most relevant assays.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils following stimulation with the suspected allergen.[9][10]

Experimental Workflow:

dot

Caption: Basophil Activation Test (BAT) workflow.

Detailed Methodology:

-

Blood Collection: Collect peripheral venous blood into EDTA-containing tubes.

-

Allergen Stimulation:

-

Pipette 50 µL of whole blood into flow cytometry tubes.

-

Add 50 µL of stimulation buffer containing IL-3 to each tube.

-

Add 50 µL of the amoxicillin or this compound solution at various concentrations. Include a negative control (buffer only) and positive controls (anti-FcεRI antibody and fMLP).[9]

-

-

Incubation: Incubate the tubes at 37°C for 15-30 minutes.

-

Staining: Add a cocktail of fluorescently labeled antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, and a basophil identification marker like anti-CCR3-PE) to each tube.[10]

-

Incubation: Incubate for a further 15 minutes at room temperature in the dark.

-

Lysis and Fixation: Add a lysing solution to remove red blood cells and fix the leukocytes.

-

Flow Cytometry: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the basophil population (e.g., CCR3-positive, low side scatter) and quantify the percentage of cells expressing the activation markers CD63 and/or CD203c. A result is typically considered positive if the percentage of activated basophils is significantly higher than the negative control and exceeds a predefined cut-off.[9]

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of peripheral blood mononuclear cells (PBMCs), specifically T-cells, in response to an antigen. This assay is particularly useful for investigating delayed-type hypersensitivity reactions.[11][12]

Experimental Workflow:

dot

Caption: Lymphocyte Transformation Test (LTT) workflow.

Detailed Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture:

-

Resuspend the PBMCs in complete culture medium (e.g., RPMI-1640 with 10% autologous serum).

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Add amoxicillin or this compound at various concentrations. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).[13]

-

-

Incubation: Culture the cells for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Measurement:

-

³H-thymidine incorporation: 18 hours before harvesting, add ³H-thymidine to each well. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

CFSE dilution: Alternatively, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After the incubation period, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division halves the CFSE fluorescence intensity.[13]

-

-

Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or the percentage of proliferated cells in the antigen-stimulated wells by the mean CPM or percentage of proliferated cells in the negative control wells. An SI greater than a defined cut-off (typically 2 or 3) is considered a positive result.[14]

Quantitative Data on Diagnostic Tests

The diagnostic accuracy of in vitro tests for amoxicillin allergy varies. The following tables summarize reported sensitivity and specificity data for the BAT and LTT.

Table 1: Performance of the Basophil Activation Test (BAT) in Amoxicillin Allergy Diagnosis

| Study/Marker | Sensitivity (%) | Specificity (%) | Patient Cohort |

| Heremans et al. (CD63) | 13 | 100 | 66 patients with confirmed immediate allergy |

| Heremans et al. (CD203c) | 23 | 98 | 66 patients with confirmed immediate allergy |

| General Literature | 48-55 | 89-93 | Patients with well-characterized phenotypes |

Table 2: Performance of the Lymphocyte Transformation Test (LTT) in Amoxicillin Allergy Diagnosis

| Study | Sensitivity (%) | Specificity (%) | Patient Cohort |

| Pichler & Tilch | 74.4 | 85 | Patients with a high probability of β-lactam allergy |

| Nyfeler & Pichler (Standard) | 54.5 | 92.3 | Patients with ampicillin-associated exanthems |

| Nyfeler & Pichler (Modified) | 72.7 | 76.9 | Patients with ampicillin-associated exanthems |

This compound in the Context of Penicillin Allergy Determinants

Penicillin allergy is often described in terms of "major" and "minor" determinants. The major determinant is the penicilloyl group, which is formed when the β-lactam ring of penicillin opens and reacts with proteins. Amoxicillin, being a penicillin derivative, also forms a major amoxicilloyl determinant.

This compound itself, along with the intact amoxicillin molecule, can be considered as minor determinants.[15][16][17] Skin testing with amoxicillin in addition to the standard penicillin determinants has been shown to identify a small but significant group of allergic individuals who would otherwise be missed.[18][19]

Conclusion

This compound is a critical player in the pathogenesis of amoxicillin-induced allergic reactions. Its formation through the hydrolysis of the parent drug initiates a cascade of immunological events, starting with protein haptenation and culminating in either T-cell or IgE-mediated hypersensitivity. A thorough understanding of these mechanisms, facilitated by the experimental protocols and diagnostic data presented in this guide, is essential for the accurate diagnosis and management of patients with suspected amoxicillin allergy. Furthermore, this knowledge is invaluable for the development of safer and less immunogenic antibiotics in the future. Continued research into the specific T-cell and B-cell epitopes generated from this compound-protein adducts will further refine our understanding and diagnostic capabilities in this important area of drug safety.

References

- 1. Protein haptenation by amoxicillin: high resolution mass spectrometry analysis and identification of target proteins in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic Hypersensitivity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amoxicillin Inactivation by Thiol-Catalyzed Cyclization Reduces Protein Haptenation and Antibacterial Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allergy to antibiotics: T-cell recognition of amoxicillin is HLA-DR restricted and does not require antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immunology.org [immunology.org]

- 7. researchgate.net [researchgate.net]

- 8. Levels of cytokines in drug hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. a.storyblok.com [a.storyblok.com]

- 11. Aminopenicillin-associated exanthem: lymphocyte transformation testing revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dansk-allergi.dk [dansk-allergi.dk]

- 14. mdpi.com [mdpi.com]

- 15. The role of major and minor determinants in penicillin allergy testing: Time to revisit an old friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Utility of minor determinants in penicillin allergy skin testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Utility of minor determinants for skin testing in inpatient penicillin allergy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Penicillin allergy: value of including amoxicillin as a determinant in penicillin skin testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Minor Determinants of Penicillin and Amoxicillin Are Still Key Components of Penicillin Skin Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Amoxicilloic Acid: A Comprehensive Review for Drug Development Professionals

An In-depth Technical Guide

Introduction

Amoxicilloic acid is a primary degradation product of amoxicillin, a widely prescribed β-lactam antibiotic. The formation of this compound occurs through the hydrolysis of the β-lactam ring of the parent drug. This degradation product is of significant interest to researchers, clinicians, and pharmaceutical scientists due to its implications in amoxicillin efficacy, stability, and, most notably, its role in mediating allergic reactions. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its formation, chemical properties, analytical determination, and immunological effects. The information presented herein is intended to serve as a valuable resource for professionals involved in drug development, quality control, and allergy research.

Chemical Properties and Formation of this compound

This compound is formed via the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring of amoxicillin. This process leads to the loss of antibacterial activity. The degradation of amoxicillin to this compound is known to follow pseudo-first-order kinetics and is significantly influenced by pH and temperature.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁N₃O₆S | --INVALID-LINK-- |

| Molecular Weight | 383.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,4S)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | --INVALID-LINK-- |

| pKa | 2.7 (carboxylic acid), 7.4 (amino group), 9.6 (phenolic hydroxyl) | [3] |

| Appearance | White or almost white crystalline powder | General Knowledge |

Table 2: Kinetic Data for Amoxicillin Degradation to this compound

| Condition | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |

| pH 4.0, Simulated Sunlight | 0.046 h⁻¹ | 15.1 h | Not Reported | [4] |

| pH 5.5, Simulated Sunlight | 0.039 h⁻¹ | 17.8 h | Not Reported | [4] |

| pH 7.0, Simulated Sunlight | 0.031 h⁻¹ | 22.4 h | Not Reported | [4] |

| Aqueous Solution, 35°C - 60°C | Not directly reported | Not directly reported | 126.9 kJ·mol⁻¹ | [2][5] |

| pH 6.53, 40°C | Not directly reported | 4.85 h | Not Reported | [6] |

| pH 8.34, 40°C | Not directly reported | 0.11 h | Not Reported | [6] |

Note: The degradation of amoxicillin is a complex process, and the rate constants can be influenced by various factors including buffer composition and ionic strength.

The degradation of amoxicillin is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the pH range of 5.5 to 7.0.[1][6]

Analytical Methodologies for this compound Determination

Accurate and sensitive analytical methods are crucial for the quantification of this compound in pharmaceutical formulations, biological samples, and for stability studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.

Experimental Protocol: Quantification of this compound in Amoxicillin Capsules by HPLC-UV

This protocol provides a general framework for the analysis of this compound in commercially available amoxicillin capsules.

1. Materials and Reagents:

-

Amoxicillin capsules (e.g., 250 mg or 500 mg)

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Deionized water

-

0.45 µm membrane filters

2. Preparation of Mobile Phase:

-

Prepare a phosphate buffer solution (e.g., 0.01M KH₂PO₄) and adjust the pH to 5.0 with orthophosphoric acid.

-

The mobile phase typically consists of a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A common ratio is 95:5 (v/v) buffer to organic solvent.[7]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from the expected limit of quantification (LOQ) to a level exceeding the expected concentration in the samples (e.g., 1-100 µg/mL).

4. Preparation of Sample Solutions:

-

Take the contents of several amoxicillin capsules (e.g., 5-10) and mix the powder to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to a single dose of amoxicillin and transfer it to a volumetric flask.

-

Add a known volume of mobile phase, sonicate for approximately 15-20 minutes to dissolve the powder, and then dilute to the mark with the mobile phase.[8][9]

-

Filter the solution through a 0.45 µm membrane filter before injection.

5. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: As prepared in step 2.

-

Flow Rate: 1.0 - 1.5 mL/min.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

UV Detection Wavelength: 230 nm.[8]

6. Data Analysis:

-

Inject the calibration standards and the sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

-

Calculate the amount of this compound per capsule.

Immunological Implications of this compound

This compound is a known hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of this compound to host proteins forms immunogenic conjugates that can trigger both immediate and delayed hypersensitivity reactions.

Immediate (Type I) Hypersensitivity Reactions

Immediate allergic reactions to amoxicillin are typically IgE-mediated. The process begins with the formation of this compound-protein conjugates, which are then recognized by specific IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking of IgE-FcεRI complexes initiates a signaling cascade, leading to the degranulation of these cells and the release of pre-formed and newly synthesized inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and, in severe cases, anaphylaxis.

Delayed (Type IV) Hypersensitivity Reactions

Delayed-type hypersensitivity reactions to amoxicillin, such as maculopapular exanthema, are T-cell mediated.[10] In this pathway, this compound-protein conjugates are processed by antigen-presenting cells (APCs), such as dendritic cells. The resulting haptenated peptides are then presented on Major Histocompatibility Complex (MHC) molecules to drug-specific T-cells. This leads to the activation and proliferation of T-cells, which then orchestrate an inflammatory response by releasing cytokines and chemokines, resulting in the characteristic skin rash that appears hours to days after drug administration.[11][12]

Immunological Diagnostic Tests

The diagnosis of amoxicillin allergy often involves in vivo and in vitro tests to detect sensitization to amoxicillin and its degradation products, including this compound.

Table 3: In Vitro Diagnostic Tests for Amoxicillin Allergy

| Test | Principle | Sensitivity | Specificity | Reference |

| Basophil Activation Test (BAT) | Flow cytometric measurement of basophil activation markers (e.g., CD63, CD203c) upon stimulation with the drug. | 13% (CD63), 23% (CD203c) for amoxicillin | 100% (CD63), 98% (CD203c) for amoxicillin | [13] |

| Lymphocyte Transformation Test (LTT) | Measures the proliferation of drug-specific memory T-cells in response to in vitro stimulation with the drug. | Variable, depends on clinical manifestation and protocol | High | [14][15] |

Note: The sensitivity and specificity of these tests can vary depending on the patient population, the specific drug determinant used, and the laboratory protocol.

Experimental Protocol: Basophil Activation Test (BAT) for this compound Hypersensitivity

This protocol outlines the general steps for performing a BAT to assess immediate hypersensitivity to this compound.

1. Reagents and Materials:

-

Fresh heparinized whole blood from the patient and a non-allergic control.

-

This compound solution (sterile, non-toxic concentrations to be determined by titration, e.g., 1, 10, 100 µg/mL).

-

Positive control: Anti-FcεRI antibody or fMLP.

-

Negative control: Stimulation buffer (e.g., PBS with calcium and magnesium).

-

Staining antibodies: Anti-CD63-PE, Anti-CCR3-PerCP (or other basophil markers), Anti-CD203c-APC.

-

Lysing solution.

-

Flow cytometer.

2. Procedure:

-

Collect fresh heparinized whole blood.

-

In separate tubes, incubate aliquots of whole blood with:

-

Negative control (stimulation buffer)

-

Positive control

-

Different concentrations of this compound solution

-

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the activation by adding cold EDTA buffer.

-

Add the fluorescently labeled antibodies against basophil surface markers and activation markers.

-

Incubate in the dark at 4°C for a defined period (e.g., 20-30 minutes).

-

Lyse the red blood cells using a lysing solution.

-

Wash the cells with buffer and resuspend in sheath fluid.

-

Acquire the samples on a flow cytometer.

3. Data Analysis:

-

Gate on the basophil population using specific markers (e.g., CCR3 positive, low side scatter).

-

Determine the percentage of activated basophils (e.g., CD63 positive) in each condition.

-

Calculate a stimulation index (SI) by dividing the percentage of activated basophils in the presence of this compound by the percentage in the negative control. An SI above a certain threshold (e.g., 2) is typically considered a positive result.

Conclusion

This compound is a critical molecule in the context of amoxicillin therapy, influencing its stability and mediating allergic responses. A thorough understanding of its formation kinetics, analytical determination, and immunopathological roles is essential for the development of safer and more stable amoxicillin formulations. The detailed experimental protocols and data presented in this guide are intended to aid researchers and drug development professionals in their efforts to mitigate the risks associated with this compound and improve patient outcomes. Further research is warranted to fully elucidate the complex mechanisms of this compound-induced hypersensitivity and to develop more sensitive and specific diagnostic tools.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. advancechemjournal.com [advancechemjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amoxicilin determination by Hplc .prepared by :Razhan Salah othman | PDF [slideshare.net]

- 8. Development and Validation of a Simple HPLC-UV Method for Determination of Amoxicillin trihydrate in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjmhs.ur.ac.rw [rjmhs.ur.ac.rw]

- 10. T-cell-mediated drug hypersensitivity: immune mechanisms and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tools to improve the diagnosis and management of T-cell mediated adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Delayed drug hypersensitivity: models of T-cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basophil Activation Test Shows Poor Sensitivity in Immediate Amoxicillin Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dansk-allergi.dk [dansk-allergi.dk]

- 15. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Amoxicilloic Acid Stability: A Technical Guide